Cas no 2411265-42-2 (N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide)

N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide is a synthetic organic compound featuring a benzothiazole core functionalized with a chloroacetamide moiety. This structure imparts reactivity suitable for further derivatization, making it a valuable intermediate in pharmaceutical and agrochemical research. The benzothiazole scaffold is known for its bioactivity, while the chloroacetamide group offers versatility in nucleophilic substitution reactions. The compound's well-defined molecular architecture ensures consistent performance in synthetic applications. Its stability under standard storage conditions and compatibility with common organic solvents enhance its utility in laboratory settings. This intermediate is particularly relevant in the development of bioactive molecules, including potential antimicrobial or antitumor agents.
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide structure
2411265-42-2 structure
商品名:N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide
CAS番号:2411265-42-2
MF:C11H11ClN2OS
メガワット:254.735840082169
CID:5463959

N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide 化学的及び物理的性質

名前と識別子

    • N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide
    • Z3766262728
    • インチ: 1S/C11H11ClN2OS/c1-7(14-11(15)5-12)8-2-3-9-10(4-8)16-6-13-9/h2-4,6-7H,5H2,1H3,(H,14,15)
    • InChIKey: QIFUMZNZFFDFEB-UHFFFAOYSA-N
    • ほほえんだ: ClCC(NC(C)C1=CC=C2C(=C1)SC=N2)=O

計算された属性

  • せいみつぶんしりょう: 254.0280618 g/mol
  • どういたいしつりょう: 254.0280618 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • ぶんしりょう: 254.74
  • トポロジー分子極性表面積: 70.2

N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7464212-0.05g
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide
2411265-42-2 95.0%
0.05g
$246.0 2025-03-11
1PlusChem
1P027WU6-50mg
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide
2411265-42-2 91%
50mg
$356.00 2024-05-22

N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide 関連文献

N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamideに関する追加情報

Exploring the Properties and Applications of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide (CAS No. 2411265-42-2)

N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide, also known by its CAS registry number 2411265-42-2, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their unique electronic properties and potential applications in optoelectronics, sensors, and drug delivery systems. The benzothiazole moiety in this compound plays a crucial role in determining its chemical reactivity and physical properties.

The structure of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide consists of a benzothiazole ring fused with a pyridine-like nitrogen atom, which contributes to its aromatic stability. The ethyl group attached to the nitrogen atom further enhances the compound's solubility in organic solvents, making it suitable for various synthetic applications. The presence of a chlorine atom in the acetyl group introduces additional functionality, enabling this compound to participate in nucleophilic substitution reactions under specific conditions.

Recent studies have highlighted the potential of benzothiazole derivatives like N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide as building blocks for advanced materials. For instance, researchers have explored its use in the synthesis of fluorescent sensors for detecting metal ions and anions in aqueous solutions. The unique electronic configuration of the benzothiazole ring allows for strong fluorescence emission, which can be modulated by interactions with external analytes.

In addition to its sensing applications, N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide has shown promise in the field of photovoltaics. By incorporating this compound into organic solar cells, scientists have observed enhanced charge transport properties due to its ability to form ordered molecular assemblies. This makes it a valuable candidate for developing high-efficiency organic photovoltaic devices.

The synthesis of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide typically involves multi-step reactions starting from readily available starting materials such as benzothiazole and chloroacetyl chloride. The reaction conditions are optimized to ensure high yields and purity of the final product. Advanced characterization techniques like NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

From an environmental standpoint, N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide has been evaluated for its biodegradability and toxicity profiles. Studies indicate that under controlled conditions, this compound exhibits moderate biodegradability, making it a safer option compared to some other synthetic chemicals used in similar applications.

In conclusion, N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide (CAS No. 2411265-42-2) is a versatile compound with a wide range of potential applications across different scientific domains. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in areas such as sensor technology, photovoltaics, and drug delivery systems.

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